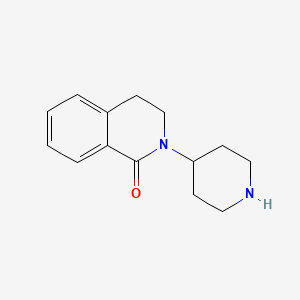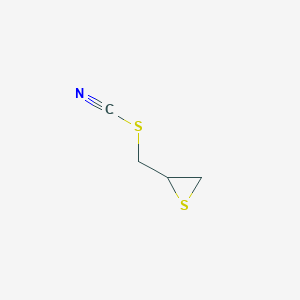
(Thiiran-2-yl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thiiran-2-yl)methyl thiocyanate is an organic compound that features a thiirane ring attached to a methyl thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Thiiran-2-yl)methyl thiocyanate typically involves the reaction of thiirane with methyl thiocyanate under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Thiiran-2-yl)methyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Thiiran-2-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Thiiran-2-yl)methyl thiocyanate involves its ability to interact with various molecular targets. The thiirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Thiazole: A heterocyclic compound containing both sulfur and nitrogen, thiazole has diverse biological activities.
Thiophene: Another sulfur-containing heterocycle, thiophene is widely used in organic electronics and pharmaceuticals.
Uniqueness: (Thiiran-2-yl)methyl thiocyanate is unique due to the presence of both a thiirane ring and a thiocyanate group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
59288-34-5 |
|---|---|
Fórmula molecular |
C4H5NS2 |
Peso molecular |
131.2 g/mol |
Nombre IUPAC |
thiiran-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C4H5NS2/c5-3-6-1-4-2-7-4/h4H,1-2H2 |
Clave InChI |
QOUXGXGPFMNVTK-UHFFFAOYSA-N |
SMILES canónico |
C1C(S1)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


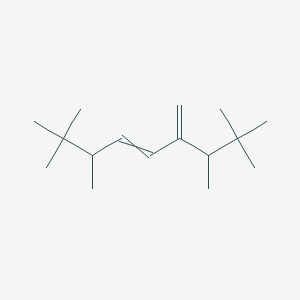
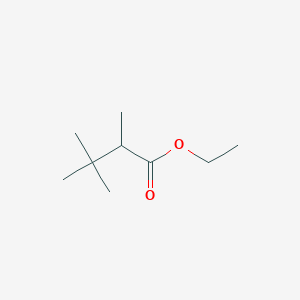
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)

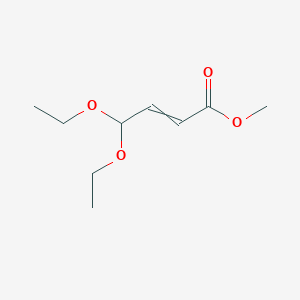
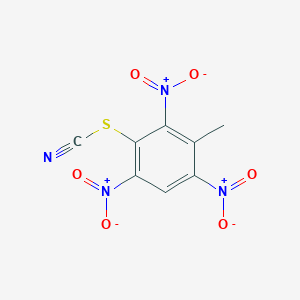
![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)
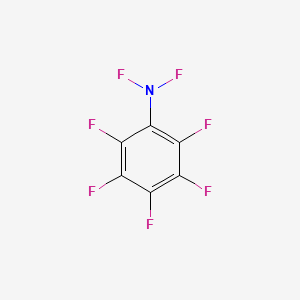
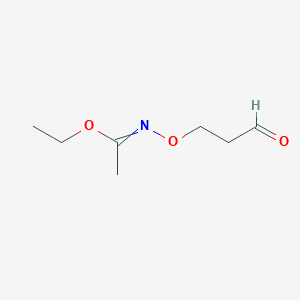
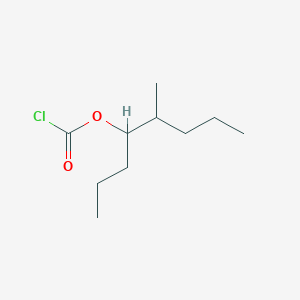
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)
